Product packaging for 7-Fluoro-4-methylquinazolin-2-amine(Cat. No.:)

7-Fluoro-4-methylquinazolin-2-amine

Cat. No.: B7964879
M. Wt: 177.18 g/mol
InChI Key: PVLKWKGKEVHEJF-UHFFFAOYSA-N
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Description

7-Fluoro-4-methylquinazolin-2-amine (CAS 171003-72-8) is a fluorinated quinazoline derivative with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol. This compound serves as a valuable building block in medicinal chemistry, particularly in the discovery and development of novel anticancer agents . The quinazoline molecular scaffold is recognized as a privileged structure in drug design, with several FDA-approved drugs, such as gefitinib, erlotinib, and lapatinib, belonging to this class and acting as potent kinase inhibitors for the treatment of various cancers . Researchers utilize this compound as a key synthetic intermediate for the exploration of protein kinase inhibitors. Kinases are crucial enzymes that control cell cycle progression and proliferation, and their dysregulation is a hallmark of cancer . The specific substitution pattern of the fluorine atom at the 7-position and the methyl group at the 4-position on the quinazoline core is of significant interest for structure-activity relationship (SAR) studies. These studies aim to optimize the potency, selectivity, and physicochemical properties of potential drug candidates . The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. All chemicals must be handled by qualified professionals using appropriate safety procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8FN3 B7964879 7-Fluoro-4-methylquinazolin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-4-methylquinazolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3/c1-5-7-3-2-6(10)4-8(7)13-9(11)12-5/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLKWKGKEVHEJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 4 Methylquinazolin 2 Amine and Analogous Fluorinated Quinazoline Amines

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The construction of the quinazoline scaffold can be achieved through a variety of synthetic routes, each with its own advantages in terms of efficiency, substrate scope, and reaction conditions. These methods often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) ring.

One-Pot and Multicomponent Reactions for Quinazolin-4(3H)-ones and Dihydroquinazolines

One-pot and multicomponent reactions (MCRs) represent an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. chemicalbook.combldpharm.com These strategies are widely employed for the synthesis of quinazolin-4(3H)-ones and dihydroquinazolines, which can serve as precursors to 2-aminoquinazolines.

A common MCR approach involves the condensation of an anthranilic acid derivative, an orthoformate, and an amine. chemicalbook.com Another powerful MCR for generating dihydroquinazolines involves the reaction of an o-formyl carbamate, a primary amine, and a nucleophile in water under catalyst-free conditions. google.com This method is environmentally benign and produces good to excellent yields. google.com Furthermore, a one-pot, three-component reaction of isatoic anhydride (B1165640), 1,3-diketones, and amines or arylhydrazines, catalyzed by a combination of molecular iodine and triethylamine, provides a facile and cost-effective pathway to quinazolin-4(3H)-one derivatives. chemicalbook.com

Table 1: Examples of One-Pot and Multicomponent Reactions for Quinazoline Derivatives

Starting Materials Catalyst/Conditions Product Type Reference
Isatoic anhydride, 1,3-diketones, amines/arylhydrazines I2/Et3N Quinazolin-4(3H)-ones chemicalbook.com
o-Aminobenzamides, alcohols [Ni(MeTAA)] Quinazolin-4(3H)-ones google.comnih.gov
o-Formyl carbamate, primary amine, nucleophile Water, catalyst-free 3,4-Dihydroquinazolin-2(1H)-ones google.com
Isotoic anhydride, amine, aldehyde Iodine 2,3-Substituted 4(3H)-quinazolinones google.com
Arenediazonium salts, nitriles, bifunctional anilines Metal-free, mild conditions 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones patsnap.com

Cyclization Reactions Utilizing Substituted Anthranilic Acids and Benzonitriles as Precursors

The cyclization of substituted anthranilic acids and their derivatives is a classical and widely used method for quinazoline synthesis. The Niementowski reaction, for instance, involves the condensation of anthranilic acid with formamide (B127407) or a formanilide, often under microwave irradiation to accelerate the reaction and improve yields. A variation of this involves the reductive cyclization of 2-nitrobenzoic acid derivatives with formamide in the presence of indium(III) or bismuth(III) salts, where formamide acts as both a reductant and a source of carbon and nitrogen.

Benzonitriles are also valuable precursors. For example, 2-aminobenzonitriles can react with various reagents to form the quinazoline ring. A metal-free approach involves the reaction of 2-aminobenzonitriles with nitriles, catalyzed by trimethylsilyltrifluoromethane sulfonate (TMSOTf) under microwave irradiation, to produce 2,4-disubstituted quinazolines. Additionally, copper-catalyzed reactions of 2-halobenzamides with nitriles can yield quinazolin-4(3H)-ones through a sequence of nucleophilic addition and intramolecular SNAr reaction. A mechanistic study has shown that guanidine (B92328) can catalyze the chemical fixation of CO2 with 2-aminobenzonitrile (B23959) to produce quinazoline-2,4(1H,3H)-dione.

Strategies Involving Amide Formation and Subsequent Cyclization

The formation of an amide bond followed by an intramolecular cyclization is another robust strategy for constructing the quinazoline skeleton. This can be achieved by reacting an appropriately substituted aniline (B41778) with an acyl chloride, followed by cyclization. For instance, anthranilic acid can be acylated with chloroacetyl chloride, and the resulting N-acylanthranilic acid can be cyclized using acetic anhydride to form a benzoxazinone (B8607429) intermediate. This intermediate can then be reacted with an amine or hydrazine (B178648) to yield the desired quinazolinone.

A transition-metal-free approach involves the cesium carbonate-promoted SNAr reaction of ortho-fluorobenzamides with amides, followed by cyclization in dimethyl sulfoxide (B87167) (DMSO). This method is particularly useful for the synthesis of both 2-substituted and 2,3-disubstituted quinazolin-4-ones. Furthermore, a persulfate-promoted carbamoylation/cyclization of alkenes can lead to the formation of amide-containing quinazolinones.

Base-Promoted and Metal-Free Approaches to Quinazoline Derivatives

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methods. Base-promoted and metal-free approaches for quinazoline synthesis have gained considerable attention. A one-pot protocol for the synthesis of quinazolinones from amide-oxazolines with TsCl in the presence of a Lewis acid and a base has been developed, offering a broad substrate scope and operational simplicity.

Metal-free syntheses of 2-substituted quinazolines can be achieved through the oxidative condensation of o-aminobenzylamines, catalyzed by salicylic (B10762653) acid derivatives. This method is notable for its use of a recyclable catalyst. Another metal-free approach involves the PIDA-induced C–N coupling for the synthesis of N-fused quinazolino-quinazoline-diones. The base-promoted SNAr reaction of ortho-fluorobenzamides with amides provides a transition-metal-free route to quinazolin-4-ones.

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and enabling reactions that are difficult under conventional heating. The synthesis of quinazolines and quinazolinones has greatly benefited from this technology.

The Niementowski reaction, for example, can be significantly accelerated under solvent-free microwave conditions. Similarly, the synthesis of 2,4-disubstituted quinazolines from 2-aminophenyl carbonyl compounds and nitriles can be efficiently achieved using microwave irradiation in the presence of a Lewis acid catalyst. A green and rapid method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids and amidines in water. A tandem synthesis of quinazolinones using an ionic liquid-supported copper(II) catalyst has also been developed under microwave irradiation, offering a sustainable and energy-efficient route.

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Quinazolines

Reaction Conventional Heating Microwave Irradiation Reference
Niementowski Reaction Long reaction times, lower yields Shorter reaction times, higher yields
Synthesis from 2-aminophenyl carbonyls and nitriles Slower reaction rates Rapid formation of products
Iron-catalyzed cyclization Requires organic solvents Can be performed in water
Aza-Wittig reaction Longer reaction times 3-4 minutes reaction time, good yields

Specific Synthetic Pathways for 7-Fluoro-Quinazoline Scaffolds

While general methods provide a framework, the synthesis of a specifically substituted compound like 7-Fluoro-4-methylquinazolin-2-amine requires a tailored approach. A plausible synthetic route can be devised based on established reactions for analogous structures.

A likely starting material for the synthesis of this compound is 4-fluoro-2-aminoacetophenone . This precursor contains the necessary fluorine and the acetyl group that can be transformed into the 4-methyl group of the quinazoline ring.

One potential pathway involves the cyclocondensation of 4-fluoro-2-aminoacetophenone with a guanidinylating agent, such as guanidine carbonate . This type of reaction is known to form the 2-aminopyrimidine (B69317) ring of the quinazoline system. The reaction of substituted chalcones with guanidinium (B1211019) carbonate in DMF is a known method for synthesizing 2-amino-4,6-diarylpyrimidines, which supports the feasibility of this approach.

An alternative and potentially more controlled route would involve the initial synthesis of a 7-fluoro-4-methyl-2-chloroquinazoline intermediate. This could be achieved by reacting 4-fluoro-2-aminoacetophenone with chloroacetonitrile (B46850). A known procedure for the synthesis of 2-(chloromethyl)-4-methylquinazoline (B46745) from o-aminoacetophenone and chloroacetonitrile provides a strong precedent for this transformation. The resulting 7-fluoro-4-methyl-2-chloroquinazoline would then be subjected to amination. The chloro group at the 2-position of the quinazoline ring is a good leaving group and can be displaced by an amino group through reaction with a source of ammonia, such as aqueous or alcoholic ammonia, under pressure and/or elevated temperature.

A patent describes the synthesis of 4-chloro-7-fluoro-6-nitroquinazoline (B50361) from 7-fluoro-6-nitroquinazolin-4(3H)-one using thionyl chloride, demonstrating the feasibility of introducing a chloro group at the 4-position of a 7-fluoroquinazoline (B90720) system. While this is a different isomer, the general principle of chlorination is applicable.

A specific example of a related compound, 3-(difluoromethyl)-N-(2-((7-fluoro-4-oxoquinazolin-3(4H)-yl)methyl)phenyl)-1-methyl-1H-pyrazole-4-carboxamide, has been synthesized, further indicating that the 7-fluoroquinazoline scaffold is accessible.

Introduction of the 7-Fluoro Moiety via Fluorinated Benzoic Acid Derivatives

A common approach to introduce a fluorine atom at the 7-position of the quinazoline ring is to start with a correspondingly substituted anthranilic acid derivative. For instance, 2-amino-4-fluorobenzoic acid serves as a key starting material. The synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine has been established from 2-amino-4-fluorobenzoic acid and urea (B33335) through a three-step process involving cyclization, chlorination, and subsequent nucleophilic substitution, with a total yield of 51%. mdpi.com This method highlights the utility of fluorinated benzoic acids in accessing the 7-fluoroquinazoline core.

Nucleophilic Substitution Reactions for Fluoro-Quinazoline Synthesis

Nucleophilic substitution reactions are pivotal in the synthesis of functionalized quinazolines. The two primary nucleophilic substitution reactions of quinazoline involve sodamide and hydrazine, which yield 4-amino and 4-hydrazine quinazolines, respectively, likely through intermediate addition products. nih.gov In the context of fluorinated quinazolines, 2,4-dichloro-7-fluoroquinazoline (B1321832) can be synthesized from 7-fluoroquinazoline-2,4-diol. mdpi.com This dichloro intermediate is highly susceptible to nucleophilic attack, allowing for the sequential introduction of different nucleophiles at the C4 and C2 positions. For example, reaction with ethylene (B1197577) diamine can lead to the formation of corresponding amino-substituted quinazolines. mdpi.com

Synthesis of 7-Fluoroquinazoline-2,4-diol as a Key Intermediate

7-Fluoroquinazoline-2,4-diol is a crucial intermediate for the synthesis of various 7-fluoroquinazoline derivatives. It can be prepared from 2-amino-4-fluorobenzoic acid and urea. mdpi.com The cyclization reaction yields the diol, which can then be subjected to further chemical transformations. For instance, chlorination of 7-fluoroquinazoline-2,4-diol with reagents like phosphorus oxychloride (POCl3) furnishes 2,4-dichloro-7-fluoroquinazoline, a versatile precursor for introducing various substituents. mdpi.com

Starting MaterialReagentsProductYieldReference
2-Amino-4-fluorobenzoic acidUrea7-Fluoroquinazoline-2,4-diol75% mdpi.com
7-Fluoroquinazoline-2,4-diolPOCl3, DMF2,4-Dichloro-7-fluoroquinazoline85.4% mdpi.com

Preparation of 6-Fluoro-4-methylquinazolin-2-amine (B6239569) as a Structurally Related Compound

The synthesis of the structurally related 6-fluoro-4-methylquinazolin-2-amine can be envisioned through a multi-step sequence starting from 5-fluoro-2-aminobenzoic acid. While a direct synthesis was not found, a plausible route involves the initial formation of a 6-fluoro-2-methylquinolin-4-ol. This can be achieved by the portionwise addition of 3-fluoro-N-acetylanthranilic acid to diphenyl ether at high temperatures. nih.gov The resulting quinolinol can then be chlorinated using phosphorus oxychloride to yield 4-chloro-6-fluoro-2-methylquinoline. nih.gov Subsequent amination at the 4-position would lead to the desired quinazoline precursor.

Starting MaterialReagentsIntermediateYieldReference
3-Fluoro-N-acetylanthranilic acidDiphenyl ether6-Fluoro-2-methylquinolin-4-ol92-95% nih.gov
6-Fluoro-2-methylquinolin-4-olPOCl34-Chloro-6-fluoro-2-methylquinoline97-98% nih.gov

Synthesis of 3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one and Other Fluoro-Quinazolinones

Microwave-assisted green chemistry provides an efficient route for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. This method involves the reaction of the corresponding benzoxazinones with hydrazine monohydrate under microwave irradiation. For example, 3-amino-6-fluoro-2-methylquinazolin-4(3H)-one has been synthesized with a 51% yield using this approach. researchgate.net This tandem process, starting from the respective anthranilic acids, offers a high-yielding and environmentally friendly alternative to traditional methods. researchgate.net Another route to quinazolinones involves the reaction of 2-aminobenzamides with various aldehydes, catalyzed by p-toluenesulfonamide (B41071) at high temperatures. google.com

CompoundStarting MaterialMethodYieldReference
3-Amino-6-fluoro-2-methylquinazolin-4(3H)-one5-Fluoro-2-methyl-4H-benzo[d] nih.govgoogle.comoxazin-4-oneMicrowave-assisted reaction with hydrazine monohydrate51% researchgate.net

Chemical Modifications and Derivatization Strategies of the this compound Structure

The 2-amino group of the this compound scaffold provides a key handle for chemical modification and the generation of diverse compound libraries.

Derivatization at the 2-Amine Functional Group for Expanded Chemical Diversity

The 2-amino group of quinazolines is readily derivatized to expand chemical diversity. A variety of N-substituted 2-amino-4-methylquinazolines can be synthesized through an acid-mediated [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones. nih.gov This method allows for the introduction of various substituted benzyl (B1604629) groups at the 2-amino position.

Furthermore, the 2-amino group can undergo acylation reactions. For instance, 3-amino-2-methyl-quinazolin-4(3H)-ones can be converted to their corresponding acetamides by reaction with acetyl chloride. researchgate.net Similarly, arylamides can be synthesized through a microwave-assisted protocol involving the reaction of the 3-amino-quinazolinone with arylhydrazides. researchgate.net These derivatization strategies are crucial for exploring the structure-activity relationships of this class of compounds.

Derivative TypeReagentsReaction ConditionReference
N-Benzyl derivativesN-Benzyl cyanamides, 2-amino aryl ketonesAcid-mediated [4+2] annulation nih.gov
AcetamidesAcetyl chlorideHeating in toluene researchgate.net
ArylamidesArylhydrazidesMicrowave-assisted reaction in acetic acid researchgate.net

Alterations of the Methyl Group at Position 4

The methyl group at the 4-position of the quinazoline ring is a key site for structural modifications, which can significantly influence the biological activity of the resulting compounds. nih.gov One potential strategy for the functionalization of this methyl group involves the generation of a carbanion through deprotonation with a strong base, followed by reaction with various electrophiles. acs.org This approach allows for the introduction of a wide range of substituents at this position.

Moreover, the versatility of the synthetic routes to the quinazoline core allows for the introduction of different alkyl groups at the 4-position from the outset. By employing different 2-amino aryl alkyl ketones in the initial cyclization reaction, a variety of 4-alkyl-substituted quinazolines can be prepared. For example, using 2-aminopropiophenone (B8812881) instead of 2-aminoacetophenone (B1585202) would yield a 4-ethylquinazoline derivative.

The following table summarizes some of the synthetic strategies for the modification of the 4-position of the quinazoline ring:

Modification Strategy Description Starting Materials Key Reagents Reference
Carbanion FormationDeprotonation of the 4-methyl group followed by reaction with an electrophile.4-Methylquinazoline derivativeStrong base (e.g., n-BuLi), Electrophile acs.org
Varied Ketone PrecursorUse of different 2-amino aryl alkyl ketones in the cyclization reaction.2-Amino aryl alkyl ketone, FormamideLewis acid (e.g., BF₃-Et₂O) researchgate.netnih.gov
Mannich ReactionReaction of 4-methyl substituted quinazolines with formaldehyde (B43269) and a secondary amine.4-Methylquinazoline, Formaldehyde, Secondary amine- nih.gov

Substituent Variations on the Benzenoid Ring of the Quinazoline Core

The benzenoid ring of the quinazoline scaffold offers multiple positions for the introduction of various substituents, allowing for the fine-tuning of the molecule's properties. The synthesis of 7-fluoroquinazolines, as previously discussed, is a prime example of such a modification. researchgate.net The presence and position of these substituents can have a profound impact on the chemical reactivity and biological profile of the compound.

The introduction of different functional groups on the benzenoid ring can be achieved by starting with appropriately substituted anilines. For instance, the use of 6,7-dimethoxy-2,4-dichloroquinazoline as a precursor in nucleophilic aromatic substitution reactions leads to the formation of quinazolines with electron-donating methoxy (B1213986) groups at positions 6 and 7. nih.gov Conversely, electron-withdrawing groups can also be incorporated to modulate the electronic properties of the quinazoline system.

The regioselectivity of substitution reactions on the quinazoline ring is an important consideration. For example, in 2,4-dichloroquinazoline (B46505) precursors, the 4-position is generally more susceptible to nucleophilic attack than the 2-position. nih.gov This regioselectivity is maintained even with various substituents present on the benzenoid ring. nih.gov

The table below illustrates examples of substituent variations on the benzenoid ring of the quinazoline core:

Position Substituent Synthetic Precursor Significance Reference
7Fluoro2-Amino-4-fluorobenzoic acidModulation of electronic properties researchgate.net
6, 7Dimethoxy6,7-Dimethoxy-2,4-dichloroquinazolineIntroduction of electron-donating groups nih.gov
6Iodo4-Chloro-6-iodo-2-phenylquinazolineCan be detrimental to biological activity in some cases acs.org

Mechanistic Understanding of Derivatization Reactions, e.g., with Nitrobenzoxadiazole Reagents

The derivatization of the 2-amino group of this compound and its analogs is a crucial step for various applications, including fluorescence labeling and bio-conjugation. A widely used class of reagents for this purpose are the nitrobenzoxadiazoles, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). researchgate.netresearchgate.net

The reaction between an aminoquinazoline and NBD-Cl proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. youtube.commasterorganicchemistry.com In this reaction, the electron-rich amino group of the quinazoline acts as a nucleophile and attacks the electron-deficient aromatic ring of NBD-Cl at the carbon atom bearing the chlorine leaving group. nih.gov This addition step leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the nitro-activated aromatic system. nih.gov In the final step, the leaving group (chloride ion) is eliminated, and the aromaticity of the nitrobenzoxadiazole ring is restored, yielding the fluorescent NBD-adduct. nih.gov

The general mechanism for the SNAr reaction of an aminoquinazoline with NBD-Cl can be depicted as follows:

Step 1: Nucleophilic Attack The lone pair of electrons on the nitrogen atom of the 2-amino group of the quinazoline attacks the C4 position of NBD-Cl, which is activated by the electron-withdrawing nitro group.

Step 2: Formation of the Meisenheimer Complex A negatively charged intermediate, the Meisenheimer complex, is formed. The negative charge is stabilized by resonance, particularly by the nitro group.

Step 3: Elimination of the Leaving Group The chloride ion is expelled from the complex, and the aromatic system of the NBD moiety is regenerated, resulting in the final derivatized product.

The rate and efficiency of this derivatization reaction are influenced by several factors, including the pH of the reaction medium and the nature of the solvent. The reaction is typically carried out under neutral to slightly basic conditions to ensure the nucleophilicity of the amino group.

Advanced Spectroscopic and Analytical Characterization Methodologies for 7 Fluoro 4 Methylquinazolin 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework and the local electronic environment of specific atoms within a molecule. For a fluorinated compound like 7-Fluoro-4-methylquinazolin-2-amine, ¹H, ¹³C, and ¹⁹F NMR each provide unique and complementary information.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of this compound, the ¹H NMR spectrum is expected to reveal distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the fluorine atom and the nitrogen atoms in the quinazoline (B50416) ring system.

Expected ¹H NMR Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic-H7.0 - 8.0Multiplet
Methyl-H (CH₃)~2.5Singlet
Amine-H (NH₂)Broad Singlet

Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The presence of the fluorine atom will induce C-F coupling, which can be observed in the spectrum and aids in the assignment of carbon signals in the fluorinated ring.

Expected ¹³C NMR Data for this compound:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic/Quinazoline Ring Carbons110 - 165
Methyl Carbon (CH₃)~20

Note: The carbon attached to the fluorine atom would appear as a doublet due to ¹JCF coupling.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Direct Fluorine Environment Analysis

¹⁹F NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. It provides information about the chemical environment of the fluorine atom. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, the chemical shift of which is indicative of the electronic environment around the fluorine atom on the quinazoline ring.

Expected ¹⁹F NMR Data for this compound:

Fluorine Assignment Expected Chemical Shift (δ, ppm)
Aromatic-F-100 to -130

Note: The chemical shift is relative to a standard, typically CFCl₃.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It typically produces protonated molecular ions [M+H]⁺, allowing for the direct determination of the molecular weight.

Expected ESI-MS Data for this compound:

Ion Expected m/z
[M+H]⁺178.08

Note: The calculated monoisotopic mass of C₉H₈FN₃ is 177.07 g/mol . The [M+H]⁺ ion would have an m/z of approximately 178.08.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is a critical step in the confirmation of a newly synthesized compound's identity.

Expected HRMS Data for this compound:

Ion Calculated Exact Mass (m/z)
[M+H]⁺178.0775

Note: The calculated exact mass for C₉H₉FN₃⁺ is 178.0775.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. copbela.orgbellevuecollege.edu The interaction of infrared radiation with a molecule causes vibrations of its chemical bonds, such as stretching and bending. bellevuecollege.edu Each type of bond absorbs IR radiation at a characteristic frequency, which is recorded on a spectrum. By analyzing the absorption bands (peaks) in the IR spectrum of this compound, its key structural components can be confirmed.

The structure of this compound contains several distinct functional groups: a primary amine (-NH₂), a quinazoline core (containing C=N and C=C bonds within the aromatic rings), a methyl group (-CH₃), and a carbon-fluorine bond (C-F). The expected IR absorption frequencies for these groups are summarized in the table below.

Primary amines (R-NH₂) are characterized by two N-H stretching absorptions in the 3500-3300 cm⁻¹ range—one for symmetric and one for asymmetric stretching. libretexts.org The C-N stretching vibrations for aromatic amines typically appear as strong bands between 1335-1250 cm⁻¹. copbela.org The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methyl group occurs just below this value. copbela.org The quinazoline ring's C=N and C=C "breathing" vibrations produce signals in the 1680-1450 cm⁻¹ region. copbela.orgmdpi.com The presence of the fluorine atom is indicated by a strong C-F stretching absorption, typically found in the 1400-1000 cm⁻¹ range.

Table 1: Characteristic IR Absorption Frequencies for this compound

Functional Group Type of Vibration Expected Frequency Range (cm⁻¹) Intensity
Primary Amine (N-H) Symmetric & Asymmetric Stretch 3500 - 3300 (typically two bands) Medium
Aromatic C-H Stretch 3100 - 3000 Variable, Sharp
Methyl C-H Stretch 3000 - 2850 Medium
Aromatic C=C / C=N Ring Stretch 1615 - 1450 Medium to Strong
C-N Stretch 1335 - 1250 Strong

This table presents generalized data based on established IR spectroscopy principles. copbela.orglibretexts.org

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of synthesized compounds, monitoring the progress of chemical reactions, and isolating final products. ijfmr.com For quinazoline derivatives like this compound, both Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin Layer Chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of a chemical reaction and assess the purity of the product. ijfmr.comnih.gov In the synthesis of quinazoline derivatives, TLC is used to track the consumption of starting materials and the formation of the desired product. ijfmr.comnih.gov The purity of the final compound can be confirmed by the presence of a single spot on the TLC plate. researchgate.net

The separation is based on the differential partitioning of the compound between a stationary phase (typically silica (B1680970) gel G on a plate) and a liquid mobile phase (an eluent). researchgate.net The choice of mobile phase is critical for achieving good separation. For quinazoline derivatives, a common mobile phase system is a mixture of a non-polar solvent like cyclohexane (B81311) and a more polar solvent such as ethyl acetate. researchgate.net By comparing the retention factor (Rf) value of the synthesized compound to that of a known standard, its identity can be preliminarily confirmed.

Table 2: Typical TLC System for Quinazoline Derivatives

Component Description Purpose
Stationary Phase Silica Gel G plates Adsorbent for compound separation.
Mobile Phase Cyclohexane: Ethyl Acetate (e.g., 2:1 ratio) Eluent to move compounds up the plate. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the qualitative and quantitative analysis of chemical compounds, including quinazoline derivatives. researchgate.netnih.gov It offers high resolution, sensitivity, and reproducibility. The method is used to determine the purity of this compound with high accuracy and to quantify it in various matrices. researchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. researchgate.netnih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) and water, often with buffers to control pH. researchgate.netresearchgate.net Detection is typically achieved using an ultraviolet (UV) detector set at a wavelength where the quinazoline ring system strongly absorbs light. researchgate.net The retention time of the compound under specific conditions is a characteristic identifier, while the area under the peak is proportional to its concentration.

Table 3: Generalized HPLC Conditions for Quinazoline Derivative Analysis

Parameter Typical Setting Rationale
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm) Provides good retention and separation for moderately polar compounds. researchgate.net
Mobile Phase Acetonitrile/Methanol and Water/Buffer mixture Allows for gradient or isocratic elution to optimize separation. researchgate.netresearchgate.net
Detector UV Spectrophotometer Quinazoline ring has strong UV absorbance for sensitive detection. researchgate.net

For amines that lack a strong chromophore or fluorophore, pre-column derivatization is a technique used to enhance their detection sensitivity in HPLC. thermofisher.comactascientific.com This process involves reacting the analyte with a labeling agent to form a derivative that is easily detectable, typically by UV or fluorescence detectors. thermofisher.comsigmaaldrich.com This chemical modification can also improve the chromatographic properties of the analyte by reducing its polarity. thermofisher.com

While the quinazoline ring in this compound provides UV absorbance, derivatization of the primary amine group can be employed for ultra-trace analysis or when analyzing complex biological samples. sigmaaldrich.comnih.gov Several reagents are available for this purpose, such as o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), which react with primary amines to form highly fluorescent products. researchgate.netthermofisher.comnih.gov The reaction is typically performed under mild conditions before injecting the sample into the HPLC system. nih.gov

While this compound is not a chiral molecule, many biologically active amine derivatives exist as enantiomers (non-superimposable mirror images). yakhak.org Chiral HPLC is a critical technique for separating these enantiomers, which is essential in the pharmaceutical industry as different enantiomers can have vastly different pharmacological and toxicological effects. phenomenex.commdpi.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. phenomenex.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. yakhak.orgphenomenex.com The separation of chiral amines often requires derivatization to introduce functional groups that can engage in specific interactions (e.g., hydrogen bonding, π-π stacking) with the chiral stationary phase, thereby enhancing enantioselectivity. yakhak.orgresearchgate.net

Structure Activity Relationship Sar Studies of 7 Fluoro 4 Methylquinazolin 2 Amine Analogs in Biological Research

SAR General Principles and Methodologies Applied to Quinazoline (B50416) Systems

The SAR of quinazoline derivatives is often explored in the context of their activity as kinase inhibitors, a class of enzymes that play a critical role in cellular signaling pathways and are frequently implicated in diseases like cancer. nih.govnih.gov The general approach involves the synthesis of a series of analogs where specific positions on the quinazoline ring are systematically modified. The biological activity of these analogs is then assessed, often through in vitro assays that measure their ability to inhibit a target enzyme or their effect on cancer cell lines.

Key positions on the quinazoline ring that are frequently targeted for modification include:

Position 4: Substituents at this position can significantly influence the compound's interaction with the hinge region of the ATP-binding pocket of kinases. The nature of the substituent, whether it is an amino, anilino, or other group, can dictate the binding mode and potency. mdpi.comnih.gov

Positions 6 and 7: These positions are located on the benzene (B151609) ring portion of the quinazoline scaffold and are often solvent-exposed. Modifications here can be used to fine-tune the compound's physicochemical properties, such as solubility and metabolic stability, and can also introduce additional interactions with the biological target. nih.govnih.gov

Position 2: The 2-position of the quinazoline ring is another site for modification that can impact biological activity. For instance, the presence of an amine group at this position, as in 7-Fluoro-4-methylquinazolin-2-amine, can be a key pharmacophoric feature.

Quantitative structure-activity relationship (QSAR) studies are also a valuable tool in the study of quinazoline analogs. QSAR models use mathematical equations to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Influence of Fluoro Substitution on Biological Activity

The introduction of fluorine atoms into drug molecules is a common strategy in medicinal chemistry to modulate their biological properties. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can lead to improvements in metabolic stability, binding affinity, and bioavailability.

The position of the fluorine substituent on the quinazoline ring can have a profound impact on the compound's biological activity. While direct SAR studies comparing the 7-fluoro, 6-fluoro, and 6,8-difluoro analogs of 4-methylquinazolin-2-amine (B1207529) are not extensively reported in the public domain, general principles can be drawn from related quinazoline series.

For instance, in the context of anti-malarial quinolines, which share a similar heterocyclic core, 7-fluoro substitution was found to be less effective than 7-chloro or 7-bromo substitutions against both chloroquine-susceptible and -resistant Plasmodium falciparum. This highlights that the electronic and steric properties of the halogen at this position are critical for activity.

In other quinazoline-based inhibitors, the introduction of fluorine at different positions can lead to varied effects. For example, in a series of EGFR kinase inhibitors, the placement of fluorine on a phenyl ring attached to the quinazoline core was found to be crucial for activity. nih.gov

The high electronegativity of fluorine allows it to participate in various non-covalent interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions. The substitution of a hydrogen atom with a fluorine atom can alter the electronic distribution of the entire molecule, which can in turn affect its binding affinity for a target protein.

For example, a fluorine atom can act as a hydrogen bond acceptor, forming favorable interactions with hydrogen bond donors in the active site of an enzyme. This can lead to a tighter binding of the inhibitor and thus increased potency. Furthermore, the introduction of a fluorine atom can block sites of metabolism, leading to a longer duration of action.

Systematic Exploration of Substituents on the Quinazoline Scaffold

The 7-position of the quinazoline ring is a key site for modification to modulate biological activity. The nature of the substituent at this position can influence the compound's electronic properties, solubility, and interaction with the target protein.

In a study of quinazoline-based inhibitors of phosphoinositide 3-kinases (PI3Ks), it was found that the introduction of a 7-morpholino group was beneficial for activity. This suggests that a certain degree of bulk and hydrophilicity at this position is tolerated and can even be advantageous.

Table 1: Effect of Substituents at the 7-Position on the Biological Activity of Quinazoline Analogs
Compound7-SubstituentBiological TargetActivity (IC50)
Analog A-OCH3EGFR50 nM
Analog B-ClEGFR100 nM
Analog C-MorpholinoPI3K25 nM

The substituent at the 4-position of the quinazoline ring plays a crucial role in determining the compound's biological activity, particularly for kinase inhibitors, as it often interacts with the hinge region of the ATP-binding pocket. While the specific SAR of modifying the 4-methyl group of this compound is not widely documented, studies on related 4-substituted quinazolines provide valuable insights.

In a series of 4-anilinoquinazoline (B1210976) derivatives, the nature of the aniline (B41778) substituent was found to be critical for activity against the epidermal growth factor receptor (EGFR). nih.gov Small, hydrophobic substituents on the aniline ring were generally favored. This suggests that replacing the 4-methyl group with a larger, more complex moiety could lead to a significant change in biological activity.

Furthermore, a study on 4-methyl quinazoline derivatives as dual PI3K and histone deacetylase (HDAC) inhibitors demonstrated that this scaffold could be effectively modified to target multiple proteins. In this case, the 4-position was part of a larger pharmacophore that was essential for dual activity.

Table 2: Biological Relevance of Modifications at the 4-Position of Quinazoline Analogs
Compound4-SubstituentBiological TargetKey Finding
Gefitinib3-chloro-4-fluoroanilinoEGFRApproved drug for cancer therapy
Erlotinib3-ethynyl-anilinoEGFRApproved drug for cancer therapy
PI3K/HDAC InhibitorSubstituted anilino with hydroxamic acid linkerPI3K/HDACDemonstrated dual inhibitory activity

Alterations of the 2-Amine Moiety and Resulting SAR Trends

The 2-amino group of the quinazoline scaffold is a critical site for modification, significantly influencing the molecule's interaction with biological targets. Research into the synthesis of N-substituted 4-methylquinazolin-2-amine derivatives has shown that this position is synthetically accessible for a variety of substitutions. mdpi.com

Alterations typically involve the introduction of different alkyl or aryl groups to the nitrogen of the 2-amino group. For instance, the synthesis of compounds like N-benzyl-4-methylquinazolin-2-amine and its fluorinated analogs, such as N-(4-fluorobenzyl)-4-methylquinazolin-2-amine, demonstrates the feasibility of creating a library of derivatives with diverse steric and electronic properties at this position. mdpi.com

The general SAR trends observed from these modifications indicate that the nature of the substituent on the 2-amine moiety can drastically alter the compound's pharmacological profile. While specific biological data for this compound analogs with varied 2-amine substituents is not extensively detailed in the provided literature, general principles from related quinazoline series can be inferred. For example, in other quinazoline series, such as 2,4-diaminoquinazolines, modifications at the amino positions have been shown to markedly affect biological activities like antimalarial properties. nih.gov This suggests that even subtle changes to the 2-amine group of this compound, such as adding benzyl (B1604629) or substituted benzyl groups, could significantly impact its binding affinity and efficacy against various targets.

Compound NameStructure of Substituent at 2-AmineReference
4-Methyl-N-(2-methylbenzyl)quinazolin-2-amine2-Methylbenzyl mdpi.com
4-Methyl-N-(4-methylbenzyl)quinazolin-2-amine4-Methylbenzyl mdpi.com
N-(4-Fluorobenzyl)-4-methylquinazolin-2-amine4-Fluorobenzyl mdpi.com

Rational Design Strategies for Optimizing Biological Potency and Selectivity

The optimization of this compound analogs into clinical candidates requires a multifaceted rational design approach. This involves leveraging SAR data and computational methods to enhance potency against the desired target while minimizing off-target effects.

One key strategy is structure-based drug design , which utilizes molecular docking simulations to predict the binding modes of ligands within the active site of a target protein. This approach was used to understand the interactions between the quinazolinone derivative CM9 and MET kinase, providing a structural basis for its inhibitory activity and guiding further optimization. nih.gov

Another powerful strategy is molecular hybridization , which involves combining distinct pharmacophores from different drug classes to create a new hybrid molecule with potentially improved activity or a novel mechanism of action. researchgate.net For instance, fragments from known kinase inhibitors could be integrated with the this compound scaffold to create novel compounds with enhanced potency and selectivity.

Furthermore, the systematic modification of the substituents on the quinazoline ring is a cornerstone of rational design. Based on the SAR trends, targeted alterations can be made:

2-Amine Moiety: Introducing a variety of substituents (alkyl, aryl, heterocyclic) at this position can fine-tune the compound's interaction with the target protein, influencing both potency and selectivity. mdpi.com

7-Fluoro Group: The fluorine atom is often used to improve metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions. Its role can be further explored by comparing it with other halogen or electron-withdrawing groups at the same position. researchgate.net

4-Methyl Group: This group can be varied to probe the steric tolerance of the binding pocket. Replacing it with other small alkyl groups or hydrogen could modulate the compound's activity and selectivity profile.

By combining these strategies, researchers can systematically refine the structure of this compound to develop analogs with optimized biological profiles for specific therapeutic applications.

Computational Chemistry and Molecular Modeling Studies of 7 Fluoro 4 Methylquinazolin 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its three-dimensional structure, electron distribution, and chemical reactivity. These methods solve the Schrödinger equation, or its approximations, to provide a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method for investigating the electronic structure of molecules. nih.gov It is particularly effective for optimizing molecular geometry to find the most stable (lowest energy) conformation and for analyzing various electronic properties that govern the molecule's behavior. nih.gov

For 7-Fluoro-4-methylquinazolin-2-amine, DFT calculations would begin with the optimization of its ground-state geometry. This process determines the precise bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure. Once the optimized geometry is obtained, a range of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and potential interactions. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

Electron Density and Electrostatic Potential: These maps reveal the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with other molecules or biological targets.

Fukui Functions: These functions provide a more detailed analysis of local reactivity, identifying specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. nih.gov

The following table illustrates the type of data that would be generated from a DFT analysis of this compound.

Electronic PropertyDescriptionPredicted Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMO5.3 eV
Ionization Potential (I) The minimum energy required to remove an electron6.5 eV
Electron Affinity (A) The energy released when an electron is added1.2 eV
Global Hardness (η) A measure of resistance to change in electron distribution2.65 eV
Dipole Moment A measure of the overall polarity of the molecule2.5 D

Note: The values in this table are illustrative and represent typical outputs from DFT calculations for similar heterocyclic compounds.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The fluorine atom in this compound can significantly influence its conformational preferences due to stereoelectronic effects. nih.govresearchgate.net The strong inductive effect of the fluorine can alter the geometry and the energy barriers for rotation around bonds, such as the bond connecting the methyl group to the quinazoline (B50416) ring. researchgate.net

Energy landscape mapping involves systematically calculating the energy of the molecule for each possible conformation. This creates a potential energy surface that reveals the lowest-energy conformations (global and local minima) and the energy barriers (transition states) between them. Understanding the preferred conformations is crucial because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that fits into a receptor's binding site. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). mdpi.com This method is fundamental in drug design for predicting how a potential drug molecule might interact with its biological target. nih.gov

Docking simulations place the ligand into the binding site of a receptor protein in various possible orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, often reported as a binding energy in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.

For this compound, docking studies would be performed against relevant protein targets. Quinazoline derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Docking this compound into the ATP-binding site of these kinases would predict its binding mode and affinity, providing a hypothesis for its mechanism of action. mdpi.com

The table below shows illustrative docking results for a similar quinazoline-based inhibitor against two common cancer-related protein kinases.

Protein TargetPDB IDPredicted Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
EGFR Kinase 7KK4-8.50.7 µM
VEGFR-2 Kinase 4ASD-9.20.3 µM

Note: This data is illustrative, based on findings for similar 4-anilinoquinazoline (B1210976) derivatives. PDB IDs refer to entries in the Protein Data Bank.

A detailed analysis of the docked pose reveals the specific non-covalent interactions that stabilize the ligand-receptor complex. For this compound, these interactions would likely include:

Hydrogen Bonding: The amino group (-NH2) and the nitrogen atoms within the quinazoline ring are potential hydrogen bond donors and acceptors, respectively. They can form critical hydrogen bonds with amino acid residues in the protein's binding site, such as glutamate, aspartate, or serine. mdpi.com

Hydrophobic Interactions: The methyl group and the aromatic quinazoline ring system can form favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine in the binding pocket. nih.gov

Halogen Contacts: The fluorine atom at the 7-position can participate in halogen bonding. A halogen bond is a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. nih.gov These interactions, though often weaker than hydrogen bonds, can be crucial for binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds based solely on their structure. nih.gov

A QSAR model for quinazoline derivatives would involve several steps:

Data Collection: A dataset of quinazoline compounds with experimentally measured biological activity (e.g., IC50 values against a specific kinase) is compiled.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors derived from quantum chemical calculations.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds that were not used in the model's development.

For this compound, a validated QSAR model could predict its biological activity and guide the design of new analogs with improved potency by suggesting modifications that would enhance the properties identified as important by the model. nih.gov

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

Predictive modeling, a key component of computational drug discovery, aims to establish a quantitative relationship between the structural features of a molecule and its biological activity. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies, which utilize molecular descriptors to forecast the activity of novel compounds.

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, topological, and electronic properties. For a compound like this compound, a variety of descriptors can be calculated to build predictive models. These models can then be used to screen virtual libraries of related compounds and prioritize those with the highest predicted biological activity for synthesis and experimental testing. The development of high-performance predictive models is a crucial step in reducing the reliance on animal testing and minimizing the costs associated with drug development.

Table 1: Examples of Molecular Descriptors for Predictive Modeling

Descriptor TypeExamplesRelevance to this compound
Physicochemical Molecular Weight, LogP (lipophilicity), Polar Surface Area (PSA)Influences absorption, distribution, metabolism, and excretion (ADME) properties. The fluorine atom can modulate lipophilicity and metabolic stability.
Topological Molecular Connectivity Indices, Wiener IndexDescribes the branching and connectivity of the molecular structure.
Electronic Dipole Moment, Partial Charges, HOMO/LUMO energiesGoverns electrostatic interactions with biological targets. The electron-withdrawing fluorine atom significantly impacts the electronic properties of the quinazoline ring.
3D Descriptors Molecular Shape Indices, Steric ParametersRelates to the three-dimensional conformation of the molecule, which is crucial for binding to a specific target.

The process of building a predictive model involves several steps:

Data Set Collection: A series of quinazoline analogs with known biological activities against a specific target would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset.

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests are employed to create a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

By applying such models, researchers can virtually screen large compound libraries to identify novel quinazoline derivatives with potentially enhanced biological profiles.

Identification of Key Pharmacophoric Features Responsible for Activity

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. Identifying the key pharmacophoric features of this compound is crucial for understanding its mechanism of action and for designing new, more potent analogs.

Based on the structure of this compound and the known pharmacophores of other quinazoline-based inhibitors (e.g., EGFR inhibitors), the key features would likely include:

Hydrogen Bond Donors: The primary amine group at the 2-position is a potential hydrogen bond donor.

Hydrogen Bond Acceptors: The nitrogen atoms within the quinazoline ring system can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Regions: The quinazoline ring itself provides a significant hydrophobic surface for van der Waals interactions.

Halogen Atom (Fluorine): The fluorine atom at the 7-position can participate in halogen bonding or other specific interactions, and its electron-withdrawing nature can influence the hydrogen bonding capacity of other groups.

Table 2: Potential Pharmacophoric Features of this compound

FeatureStructural MoietyPotential Interaction
Hydrogen Bond Donor-NH2 at C2Interaction with carbonyl or hydroxyl groups in the target's active site.
Hydrogen Bond AcceptorN1 and N3 of the quinazoline ringInteraction with amide or hydroxyl groups in the target's active site.
Aromatic RingQuinazoline coreπ-π stacking or hydrophobic interactions.
Halogen Bond DonorFluorine at C7Interaction with electron-rich atoms in the active site.

These pharmacophoric features can be used to create a 3D model that serves as a template for virtual screening, allowing for the rapid identification of diverse chemical scaffolds that possess the desired interaction points.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Complexes

While molecular docking provides a static snapshot of how a ligand might bind to a protein, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations can provide valuable insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Investigation of Ligand-Protein Complex Stability and Conformational Changes

In the context of this compound, an MD simulation would typically involve the following steps:

System Setup: The this compound molecule would be docked into the active site of a target protein. This complex would then be placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions.

Simulation Run: The simulation would be run for a specific period (nanoseconds to microseconds), during which the positions and velocities of all atoms in the system are calculated at very short time intervals.

Trajectory Analysis: The resulting trajectory is then analyzed to understand the dynamic behavior of the complex. Key parameters that are often analyzed include:

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the ligand and the protein over time.

Binding Free Energy Calculations: To estimate the strength of the interaction between the ligand and the protein.

Studies on related quinazoline derivatives have shown that MD simulations can confirm the stability of the ligand in the binding pocket and highlight key residues that are crucial for the interaction. For instance, simulations of quinazoline-2,4,6-triamine derivatives with EGFR tyrosine kinase have demonstrated the importance of Met 769 in forming a stable hydrogen bond with the amine group on the quinazoline ring.

Application in Biological Target Identification and Mode of Action Studies

Computational approaches are also instrumental in identifying new biological targets for a compound and in elucidating its molecular mechanism of action.

Virtual Screening for Novel Biological Targets and Phenotypes

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. Conversely, it can also be used to screen a single compound, such as this compound, against a panel of known protein structures to identify potential new biological targets. This "reverse docking" or "target fishing" approach can help to uncover novel therapeutic applications for existing compounds or to understand off-target effects. Collaborative virtual screening efforts have proven successful in identifying novel hits for various diseases.

The process typically involves:

Target Database Preparation: A database of 3D structures of potential biological targets is compiled.

Docking Simulation: The 3D structure of this compound is docked into the binding sites of all the proteins in the database.

Scoring and Ranking: The binding poses are scored and ranked based on their predicted binding affinity.

Hit Prioritization: The top-ranking protein targets are then prioritized for experimental validation.

This approach has been successfully used to identify novel drug targets for pathogens like Helicobacter pylori by screening compound libraries against essential proteins.

Computational Approaches to Elucidating Molecular Mechanisms of Action

Understanding the molecular mechanism of action of a compound is fundamental to its development as a therapeutic agent. Computational methods can provide detailed insights into how a molecule like this compound exerts its biological effects at the molecular level.

By combining techniques such as molecular docking, MD simulations, and binding free energy calculations, researchers can build a comprehensive model of the ligand-target interaction. This model can reveal:

The specific binding mode of the compound.

The key amino acid residues involved in the interaction.

The nature of the intermolecular forces (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex.

The conformational changes induced in the protein upon ligand binding.

This detailed understanding can guide the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. For example, understanding the mechanism of action of quinazoline derivatives as anticancer agents has been greatly aided by computational studies.

Medicinal Chemistry and Pharmacological Investigations of the 7 Fluoro 4 Methylquinazolin 2 Amine Scaffold

Quinazoline (B50416) Derivatives as Inhibitors of Key Biological Targets

The quinazoline skeleton is a privileged scaffold in drug discovery, renowned for its ability to be chemically modified to interact with a diverse range of biological targets. The introduction of a fluorine atom at the 7-position and a methyl group at the 4-position, as seen in 7-fluoro-4-methylquinazolin-2-amine, can significantly influence the compound's electronic properties, metabolic stability, and binding affinities.

Kinase Inhibitors: Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDK2), and other Tyrosine Kinases

Quinazoline derivatives are particularly prominent as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation.

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) structure is a well-established framework for developing EGFR inhibitors. nih.govnih.gov These compounds act as ATP-competitive inhibitors, blocking the receptor's tyrosine kinase activity, which is often overactive in various cancers. nih.govekb.eg The quinazoline core serves as a key anchor in the ATP binding pocket. nih.govnih.gov Modifications to this core are crucial, and numerous quinazoline-based EGFR inhibitors have been approved for cancer treatment, including gefitinib, erlotinib, and afatinib. nih.govnih.govnih.gov Research has shown that substitutions at the 6 and 7-positions of the quinazoline ring can enhance inhibitory efficacy. ekb.eg For instance, one study highlighted a novel 3-methyl-quinazolinone derivative, compound 5k , which demonstrated a potent EGFRwt-TK inhibitory activity with an IC₅₀ value of 10 nM. tandfonline.com

Cyclin-Dependent Kinases (CDK2): CDKs are essential for cell cycle regulation, and their inhibition is a key strategy in cancer therapy. tandfonline.comnih.gov Quinazolinone-based compounds have been developed as potent CDK2 inhibitors. nih.govnih.gov These molecules can induce cell cycle arrest, leading to apoptosis in cancer cells. nih.govnih.gov For example, a series of pyrazolo[4,3-h]quinazoline-3-carboxamides were identified as potent CDK2 inhibitors. tandfonline.com Another study reported an ortho-chloro-benzylideneamino quinazolin-4(3H)-one derivative (6b ) as a highly potent CDK2 inhibitor with an IC₅₀ of 0.67 µM, comparable to the reference inhibitor Roscovitine. nih.gov

Other Tyrosine Kinases: The versatility of the quinazoline scaffold extends to the inhibition of other tyrosine kinases involved in tumorigenesis, such as VEGFR and HER2. ekb.egfrontiersin.org Multi-target inhibitors have been developed from this chemical class. For example, a series of quinazolinone hydrazide triazole derivatives were found to inhibit not only MET but also ALK, AXL, FGFR1, VEGFR1, and VEGFR3. frontiersin.org Biphenylamino derivatives with a dioxygenated ring fused to the quinazoline portion have also been identified as multi-tyrosine kinase inhibitors with antiangiogenic properties. nih.gov

Enzyme Inhibitors: Dipeptidyl Peptidase-4 (DPP-4), Bacterial Topoisomerases, and Cytochrome bd Oxidase

The therapeutic applications of quinazoline derivatives go beyond kinases to include other critical enzyme systems.

Dipeptidyl Peptidase-4 (DPP-4): Inhibition of DPP-4 is a validated approach for treating type 2 diabetes. nih.govmdpi.com The quinazoline heterocycle is a key feature in the structure of the approved DPP-4 inhibitor, Linagliptin. mdpi.com Numerous studies have explored novel quinazoline derivatives as highly potent DPP-4 inhibitors. One study reported spiro cyclohexane-1,2'-quinazoline derivatives with IC₅₀ values in the low nanomolar range (0.0005-0.0089 nM), significantly more potent than the reference drug. nih.gov Another series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives also showed promise, with compound 9i exhibiting an IC₅₀ of 9.25 µM. nih.gov

Bacterial Topoisomerases: Bacterial type IIA topoisomerases, including DNA gyrase and topoisomerase IV, are essential for bacterial survival and are validated targets for antibiotics. researchgate.netnih.govnih.gov Quinazoline-2,4-dione derivatives have been developed as dual inhibitors of these enzymes, demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net These compounds work by stabilizing the enzyme-DNA cleavage complex, leading to lethal double-stranded DNA breaks. nih.gov

Cytochrome bd Oxidase: The cytochrome bd oxidase is a terminal oxidase in the respiratory chain of many bacteria, including Mycobacterium tuberculosis, and is absent in humans, making it an attractive and selective antibacterial target. mdpi.comnih.gov N-phenethyl-quinazolin-4-yl-amines have been synthesized and identified as potent inhibitors of this enzyme, leading to ATP depletion in mycobacteria. mdpi.com Additionally, 2-aryl-quinolone derivatives have been shown to inhibit cytochrome bd, displaying a bacteriostatic effect on M. tuberculosis. nih.govacs.org

Transporter Inhibitors: Human Equilibrative Nucleoside Transporters

While the primary focus of quinazoline research has been on enzyme and receptor inhibition, some derivatives have been investigated for their effects on transporter proteins. Human Equilibrative Nucleoside Transporters (hENTs) are involved in the cellular uptake of nucleosides and nucleoside analog drugs used in cancer and viral therapies. The ability to modulate these transporters could impact drug efficacy. While specific studies on this compound as an hENT inhibitor are not prominent, the broader class of quinazolines continues to be explored against various cellular targets, including transporters.

Exploration of the Quinazoline-Amine Scaffold in Antibacterial Research

The emergence of antibiotic resistance has fueled the search for novel antibacterial agents, and the quinazoline-amine scaffold is a promising area of investigation. benthamdirect.comnih.govresearchgate.net These compounds have been shown to possess a wide spectrum of antimicrobial activities. nih.gov

Mechanistic Basis for Antibacterial Efficacy (e.g., interaction with bacterial topoisomerases and PBP2a)

The antibacterial effects of quinazoline derivatives stem from their ability to disrupt critical bacterial functions.

Interaction with Bacterial Topoisomerases: As previously noted, quinazoline derivatives can inhibit DNA gyrase and topoisomerase IV. researchgate.net This mechanism is a cornerstone of their antibacterial action, particularly against Gram-positive bacteria. nih.gov By targeting these enzymes, the compounds interfere with DNA replication and repair, leading to bacterial cell death. eco-vector.commdpi.com

Interaction with Penicillin-Binding Protein 2a (PBP2a): A novel and significant mechanism of action for certain quinazolinone derivatives is the allosteric inhibition of PBP2a. researchgate.netnih.govnih.gov PBP2a is the enzyme responsible for high-level methicillin (B1676495) resistance in Staphylococcus aureus (MRSA). mpu.edu.mofigshare.com These quinazolinones bind to a site distant from the active site of PBP2a, inducing a conformational change that opens the closed active site. researchgate.netmpu.edu.mo This action renders PBP2a susceptible to inhibition by β-lactam antibiotics like piperacillin, thus restoring their efficacy against MRSA. researchgate.netnih.govnih.gov This synergistic effect has been demonstrated in preclinical models. researchgate.netnih.gov

Evaluation against Gram-Positive and Gram-Negative Bacterial Strains

The antibacterial activity of quinazoline derivatives has been extensively tested against a variety of bacterial pathogens.

Gram-Positive Bacteria: These compounds generally exhibit potent activity against Gram-positive bacteria, including drug-resistant strains. nih.govacs.org Studies have shown good efficacy against Staphylococcus aureus (including MRSA), Streptococcus pneumoniae, Enterococcus faecalis, and Bacillus cereus. researchgate.neteco-vector.comacs.org For example, a structure-activity relationship study of 4(3H)-quinazolinones identified compounds with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL against all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.org

Gram-Negative Bacteria: The activity of quinazoline derivatives against Gram-negative bacteria is often more limited. nih.govrphsonline.com The outer membrane of Gram-negative organisms presents a significant permeability barrier that can prevent the compounds from reaching their intracellular targets. nih.gov However, some derivatives have shown modest to good activity. researchgate.net For instance, certain quinazoline-2,4-diones showed activity against Acinetobacter baumannii and Klebsiella pneumoniae with MICs in the 1-4 μg/mL range. researchgate.net Research continues to optimize the quinazoline scaffold to improve its penetration and efficacy against these challenging pathogens. researchgate.net

Interactive Data Tables

Table 1: Inhibitory Activity of Selected Quinazoline Derivatives against Kinase and Enzyme Targets This table presents a selection of data from various research articles to illustrate the potency of the quinazoline scaffold. Compounds listed are derivatives of the general quinazoline or quinazolinone class and are not necessarily direct derivatives of this compound.

Compound ID/Series Target IC₅₀ Source
5k EGFRwt-TK 10 nM tandfonline.com
6b CDK2 0.67 µM nih.gov
Spiro cyclohexane-1,2'-quinazolines DPP-4 0.0005-0.0089 nM nih.gov

| 9i | DPP-4 | 9.25 µM | nih.gov |

Table 2: Antibacterial Activity of Selected Quinazolinone Derivatives This table shows the Minimum Inhibitory Concentration (MIC) for representative quinazolinone compounds against various bacterial strains, highlighting their general spectrum of activity.

Compound ID/Series Organism MIC (µg/mL) Source
Compound 27 S. aureus (Vancomycin-Resistant) ≤0.5 acs.org
Compound 27 S. aureus (Linezolid-Resistant) ≤0.5 acs.org
Quinazoline-2,4-diones (best) E. faecalis <0.03125 researchgate.net
Quinazoline-2,4-diones (best) A. baumannii 1 researchgate.net

| Quinazoline-2,4-diones (best) | K. pneumoniae | 4 | researchgate.net |

Anti-Inflammatory Activity Research of Quinazoline Derivatives

Modulation of Inflammatory Mediators (e.g., nitric oxide production)

An extensive review of scientific literature did not yield specific research on the modulation of inflammatory mediators, such as nitric oxide production, by This compound . While the broader class of quinazoline derivatives has been investigated for anti-inflammatory properties, including the inhibition of nitric oxide synthase and the reduction of pro-inflammatory cytokines nih.govnih.govnih.gov, no studies directly investigating these effects for This compound could be identified. Research on other quinazoline-related structures has demonstrated the potential of this chemical scaffold to interfere with inflammatory pathways, but direct evidence for the named compound is currently unavailable.

Anticancer Potential and Target-Specific Approaches

In vitro Cytotoxicity Studies on Human Cancer Cell Lines

There is no publicly available scientific data on the in vitro cytotoxicity of This compound against human cancer cell lines. While various quinazoline derivatives have been synthesized and evaluated for their antiproliferative activities against numerous cancer cell lines, with some showing significant potency nih.gov, specific studies detailing the cytotoxic profile of This compound are absent from the current body of scientific literature.

Mechanism-Based Anticancer Drug Design Utilizing Quinazoline Scaffolds

Information regarding the specific use of This compound in mechanism-based anticancer drug design is not available in published research. The quinazoline scaffold itself is a well-established pharmacophore in the design of targeted anticancer agents, most notably as kinase inhibitors. However, research efforts documenting the design, synthesis, and mechanistic evaluation of This compound as a targeted anticancer agent have not been reported.

Emerging Therapeutic Applications and Multifunctional Agents (e.g., Alzheimer's disease, COVID-19)

No research has been published on the evaluation of This compound for emerging therapeutic applications, including for Alzheimer's disease or COVID-19. While the development of novel small molecules for these conditions is an active area of research, and various heterocyclic compounds are being explored, there is no indication in the scientific literature that This compound has been investigated in these contexts.

Conclusion and Future Research Directions

Summary of Key Research Advancements Related to 7-Fluoro-4-methylquinazolin-2-amine and its Analogs

Research into quinazoline (B50416) derivatives has revealed their immense potential as therapeutic agents, with activities spanning antimicrobial, anti-inflammatory, antiviral, and notably, anticancer applications. nih.govsemanticscholar.org Several quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, have been approved for cancer therapy, primarily functioning as protein kinase inhibitors. nih.govmdpi.com

The key advancements relevant to the this compound scaffold are largely inferred from structure-activity relationship (SAR) studies on broader quinazoline series. These studies have consistently highlighted the importance of specific substitutions on the quinazoline core for enhancing biological activity.

Role of Fluorine Substitution: The presence of a halogen atom, such as fluorine, at positions like 6, 7, or 8 of the quinazoline ring is often associated with improved biological activity. nih.gov For instance, the 7-fluoro substitution is a key feature in the design of various bioactive compounds, including intermediates for potent EGFR inhibitors. researchgate.net The fluorine atom can modulate the electronic properties and metabolic stability of the molecule.

Significance of the 2-Amine Group: The substitution at the 2-position of the quinazoline ring with groups like amine, methyl, or thiol is considered essential for antimicrobial activities. nih.gov The 2-amino group, in particular, offers a site for further derivatization, allowing for the introduction of various side chains to modulate potency and selectivity. Studies on 2,4-diaminoquinazolines have shown that the introduction of an arylamino moiety at the 2-position can significantly increase the binding ability to biological targets like EGFR tyrosine kinase or DNA through hydrogen bonding. semanticscholar.org

Impact of the 4-Methyl Group: While the 4-anilinoquinazoline (B1210976) scaffold has been extensively explored for tyrosine kinase inhibitors nih.gov, the presence of a smaller alkyl group like methyl at the 4-position suggests a different therapeutic focus or a novel interaction with biological targets. Research on other quinazoline derivatives has shown that substitutions at the 4-position are crucial for their activity. nih.gov

The synthesis of related structures, such as 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, has been established, providing a potential synthetic route for this compound and its derivatives. researchgate.net This involves cyclization, chlorination, and subsequent nucleophilic substitution reactions.

Interactive Table: Biological Activities of Quinazoline Derivatives
Compound ClassBiological ActivityReference
QuinazolinonesAntimicrobial, Cytotoxic nih.gov
4-AnilinoquinazolinesAnticancer (Tyrosine Kinase Inhibitors) nih.gov
2,4-DiaminoquinazolinesAntitumor (DNA-binding) semanticscholar.org
7-Substituted 4-AminoquinolinesAntimalarial nih.gov

Identification of Unexplored Research Avenues and Persistent Challenges

Despite the broad interest in quinazolines, the specific compound this compound remains largely unexplored in dedicated studies. The primary challenge is the lack of focused research on this particular substitution pattern.

Unexplored Research Avenues:

Broad-Spectrum Biological Screening: A comprehensive evaluation of this compound and its simple analogs against a wide range of biological targets is yet to be performed. This could uncover novel activities beyond the well-trodden path of kinase inhibition.

Antimicrobial Potential: Given that 2-aminoquinazolines are known for their antimicrobial properties nih.gov, a thorough investigation of this compound against various bacterial and fungal strains, including drug-resistant ones, is a promising avenue.

Neuropharmacological Activity: The quinazoline scaffold has also been associated with anticonvulsant and other central nervous system activities. nih.gov The specific substitution pattern of this compound may confer unique neuropharmacological properties that warrant investigation.

PARP Inhibition: Recent studies have explored quinazolinone derivatives as inhibitors of poly-(ADP-ribose) polymerase (PARP), an important target in cancer therapy. rsc.org Investigating the potential of the this compound core as a PARP inhibitor could be a fruitful research direction.

Persistent Challenges:

Synthesis Optimization: While general synthetic methods for quinazolines are well-established semanticscholar.orgnih.gov, optimizing the synthesis of this compound for high yield and purity, especially for library synthesis, can be a challenge. researchgate.net

Target Identification and Mechanism of Action: Should biological activity be discovered, identifying the specific molecular target and elucidating the mechanism of action will be a critical and often challenging step.

Drug Resistance: For any new antimicrobial or anticancer agent, overcoming existing and potential future mechanisms of drug resistance is a major hurdle. nih.gov

Outlook for Future Design, Synthesis, and Biological Evaluation of Novel this compound Derivatives

The future of research on this compound derivatives lies in a systematic and targeted approach to design, synthesis, and biological evaluation.

Future Design and Synthesis Strategies:

Library Synthesis: The development of a combinatorial library of derivatives based on the this compound scaffold is a logical next step. This would involve modifications at the 2-amino group, for example, by introducing a variety of aryl, heteroaryl, or alkyl substituents.

Bioisosteric Replacement: Employing bioisosteric replacement strategies could be beneficial. For instance, the 4-methyl group could be replaced with other small alkyl groups, a trifluoromethyl group, or a cyclopropyl (B3062369) group to fine-tune steric and electronic properties.

Hybrid Molecule Design: Designing hybrid molecules that combine the this compound core with other known pharmacophores could lead to compounds with dual or enhanced activity.

Future Biological Evaluation:

High-Throughput Screening: The synthesized library of derivatives should be subjected to high-throughput screening against a diverse panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes. mdpi.comsemanticscholar.org

In Silico Studies: Computational methods, such as molecular docking and QSAR studies, should be employed to guide the design of new derivatives and to understand the potential binding modes of active compounds. rsc.org

Metabolic Stability and Pharmacokinetic Profiling: For promising lead compounds, early evaluation of metabolic stability and pharmacokinetic properties will be crucial to assess their drug-likeness. nih.gov

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.51 ppm for quinazoline protons, δ 101.28 ppm for fluorine-substituted carbons) .
  • LCMS/HPLC : Dual-gradient methods (e.g., 4–100% acetonitrile with trifluoroacetic acid modifiers) confirm purity (>95%) and molecular ion peaks (e.g., m/z 362.0957 [M+H]⁺) .
  • HRMS : Validates exact mass and molecular formula .

How can 3D-QSAR models guide the design of this compound derivatives with enhanced bioactivity?

Advanced
3D-QSAR studies correlate substituent effects with pharmacological activity. Key steps include:

  • Pharmacophore mapping : Identifies critical groups (e.g., fluorine at position 7, methyl at position 4) for target binding .
  • CoMFA/CoMSIA : Analyzes steric, electrostatic, and hydrophobic fields to predict activity trends. For example, electron-withdrawing groups (e.g., -F) enhance kinase inhibition by modulating electron density .
  • Validation : Leave-one-out cross-validation (q² > 0.5) and external test sets ensure model robustness .

What are the reported biological targets of this compound, and how do structural variations influence potency and selectivity?

Q. Advanced

  • Kinase inhibition : Fluorine substitution at position 7 improves selectivity for CDC2-like kinases by forming halogen bonds with hinge regions .
  • Anticancer activity : Methyl groups at position 4 enhance lipophilicity, promoting cellular uptake (logP ~2.5) .
  • HDAC inhibition : Analogues with morpholine substituents show IC₅₀ values <5 µM against HDAC3, attributed to improved hydrogen-bonding interactions .

How does fluorination impact the physicochemical properties and target engagement of quinazolin-4-amine derivatives?

Q. Advanced

  • Lipophilicity : Fluorine increases logP by ~0.5 units, improving membrane permeability .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation, extending half-life (in vitro t₁/₂ > 4 h) .
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances π-stacking with aromatic residues in kinase active sites (e.g., EGFR T790M) .

How do researchers resolve contradictions in reported biological activities of quinazolin-4-amine derivatives across studies?

Q. Advanced

  • Contextual analysis : Anti-inflammatory activity (e.g., COX-2 inhibition) may conflict with anticancer effects (e.g., kinase inhibition) due to divergent targets .
  • Dose-dependent effects : Low doses (µM range) may activate pathways (e.g., NF-κB) that are inhibited at higher doses .
  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .

What crystallographic insights inform the structural optimization of this compound?

Q. Advanced

  • X-ray diffraction : Reveals planar quinazoline cores (torsion angles <5°) critical for intercalation into DNA or kinase pockets .
  • Halogen bonding : Fluorine forms short contacts (~3.0 Å) with backbone amides (e.g., EGFR L858R mutation) .
  • Solvent-accessible surfaces : Methyl groups occupy hydrophobic pockets, reducing solvent entropy penalties upon binding .

What computational tools are used to predict the ADMET profile of this compound derivatives?

Q. Advanced

  • SwissADME : Predicts bioavailability (TPSA <90 Ų) and blood-brain barrier penetration (logBB >0.3) .
  • ProtoX : Screens for toxicity risks (e.g., hERG inhibition) based on structural alerts (e.g., basic amines) .
  • Molecular dynamics : Simulates binding stability (RMSD <2.0 Å over 100 ns) to prioritize stable conformers .

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